Dansyl-DL-norvaline piperidinium

Description

Contextualizing Dansyl Derivatives as Fluorescent Probes in Advanced Research

Dansyl derivatives are a class of fluorescent molecules widely employed in biochemical and biophysical studies. The core of these derivatives is the dansyl group, 5-(dimethylamino)naphthalene-1-sulfonyl. This group is known for its sensitivity to the polarity of its local environment. aatbio.comnih.gov When a dansyl-containing molecule moves from a polar environment, such as water, to a non-polar or hydrophobic environment, like the interior of a protein, its fluorescence properties can change dramatically. nih.gov This often manifests as an increase in fluorescence quantum yield and a blue shift (a shift to shorter wavelengths) in the emission spectrum. nih.gov

This environmental sensitivity makes dansyl derivatives powerful probes for reporting on molecular binding events, conformational changes in proteins, and the properties of biological membranes. aatbio.comnih.gov The fluorescence lifetime of dansyl-protein conjugates is typically in the range of 10-20 nanoseconds. aatbio.com Dansyl chloride is a common reagent used to covalently label proteins and other molecules with the dansyl group for such studies. mdpi.com The resulting dansyl-labeled molecules can then be analyzed using techniques like fluorescence spectroscopy and high-performance liquid chromatography (HPLC). sielc.comresearchgate.net

Significance of Dansyl-DL-norvaline Piperidinium (B107235) as a Specific Research Tool in Molecular Interactions

Dansyl-DL-norvaline piperidinium's significance as a research tool lies in its ability to act as a specific marker for particular binding sites on proteins, most notably on human serum albumin (HSA). semanticscholar.orgnih.gov HSA is the most abundant protein in blood plasma and is responsible for transporting a wide variety of molecules, including drugs. semanticscholar.orgnih.gov It possesses two primary drug-binding sites, referred to as drug site 1 and drug site 2. semanticscholar.orgnih.gov

Dansyl-L-norvaline has been identified as a specific marker for drug site 2 on HSA. semanticscholar.orgnih.gov X-ray crystallography studies have provided a detailed picture of this interaction. The dansyl group itself is a key anchor, inserting into a hydrophobic pocket within the protein. semanticscholar.org The specificity of the interaction is further defined by the interactions between the norvaline portion of the molecule and the amino acid residues lining the binding pocket.

The table below details the specific interactions between Dansyl-L-norvaline and human serum albumin, as determined by X-ray crystallography.

| Interacting Residue of HSA | Type of Interaction with Dansyl-L-norvaline |

| Asn-391 | Anchoring of the dansyl group |

| Phe-403 | Anchoring of the dansyl group |

| Leu-453 | Anchoring of the dansyl group |

| Ile-388 | Contact with the dimethylamine (B145610) group |

| Val-433 | Contact with the dimethylamine group |

| Cys-393-Cys-438 disulfide bond | Contact with the dimethylamine group |

Data sourced from Ryan, A. J., et al. (2011). Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin. Journal of Structural Biology. semanticscholar.org

Overview of Key Research Areas Explored for this compound

The primary research area for this compound is in the study of protein binding and recognition, particularly in the context of chiral molecules. The "DL" in its name indicates that it is a racemic mixture, containing both the D- and L-enantiomers of norvaline. This makes it a valuable tool for investigating the stereoselectivity of binding sites.

One significant area of research is in chiral separation and recognition using techniques like micellar electrokinetic chromatography (MEKC). In these studies, the differential interactions of the D- and L-enantiomers of dansylated amino acids with chiral selectors are investigated. Molecular dynamics simulations have been used to explore the binding of Dansyl-L-norvaline and Dansyl-D-norvaline to molecular micelles, providing insights into the energetic and structural basis of chiral recognition.

The table below presents the computationally-calculated binding free energies for the enantiomers of Dansyl-norvaline with a chiral molecular micelle, poly(SULV). The more negative the binding free energy, the stronger the interaction.

| Enantiomer | Binding Free Energy (kJ·mol⁻¹) |

| Dansyl-L-Norleucine | -22.1763 |

| Dansyl-D-Norleucine | -15.9457 |

Data sourced from a study on the chiral recognition of dansyl derivatives. sielc.com

These findings, which show a stronger binding affinity for the L-enantiomer, are consistent with experimental data from MEKC and highlight the utility of Dansyl-DL-norvaline in elucidating the mechanisms of chiral recognition at the molecular level. sielc.com

Structure

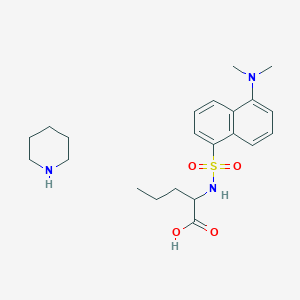

2D Structure

Properties

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid;piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S.C5H11N/c1-4-7-14(17(20)21)18-24(22,23)16-11-6-8-12-13(16)9-5-10-15(12)19(2)3;1-2-4-6-5-3-1/h5-6,8-11,14,18H,4,7H2,1-3H3,(H,20,21);6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWNTZPEFCLIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-76-6 | |

| Record name | Norvaline, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with piperidine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102783-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Derivatization Strategies for Tailored Research Probes

Approaches for the Synthesis of Dansyl-DL-norvaline Piperidinium (B107235) for Specialized Research

The synthesis of Dansyl-DL-norvaline piperidinium is a multi-step process that begins with the dansylation of the amino acid DL-norvaline, followed by the formation of the piperidinium salt.

The initial step involves the reaction of DL-norvaline with dansyl chloride. This reaction, a classic example of sulfonamide formation, is typically carried out in an aqueous-organic solvent mixture, such as acetone-water, under alkaline conditions (pH 9.5-10) researchgate.net. The alkaline environment is crucial as it deprotonates the amino group of norvaline, rendering it nucleophilic and capable of attacking the sulfonyl chloride of the dansyl group. The reaction is generally performed at elevated temperatures to ensure a reasonable reaction rate researchgate.net.

A standard laboratory procedure would involve dissolving DL-norvaline in an aqueous solution of sodium bicarbonate to maintain the alkaline pH. To this, a solution of dansyl chloride in a water-miscible organic solvent like acetone (B3395972) is added. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion.

Following the dansylation, the resulting N-dansyl-DL-norvaline is a carboxylic acid. The formation of the piperidinium salt is achieved through a simple acid-base reaction. Piperidine, a cyclic secondary amine, is a base that can readily deprotonate the carboxylic acid group of N-dansyl-DL-norvaline. This is typically accomplished by dissolving the N-dansyl-DL-norvaline in a suitable organic solvent and adding an equimolar amount of piperidine. The resulting salt, this compound, can then be isolated, often by precipitation or evaporation of the solvent. The final product is a stable, fluorescent compound ready for further modification or direct use in research applications.

| Reactant | Role | Key Considerations |

| DL-Norvaline | Starting amino acid | Provides the core structure to be labeled. |

| Dansyl Chloride | Fluorescent labeling reagent | Reacts with the primary amine of norvaline. |

| Sodium Bicarbonate | Base | Maintains alkaline pH for the dansylation reaction. |

| Acetone/Water | Solvent | Provides a suitable medium for the reaction. |

| Piperidine | Base | Reacts with the carboxylic acid to form the piperidinium salt. |

Functionalization and Modification of this compound for Enhanced Research Utility

To enhance its utility as a research probe, this compound can be further functionalized. The primary site for modification is the carboxylic acid group of the norvaline residue. This functional group provides a handle for attaching the probe to other molecules of interest.

A common strategy for functionalizing the carboxylic acid is to convert it into a more reactive species, such as an active ester. This can be achieved using a variety of coupling reagents commonly employed in peptide synthesis. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can activate the carboxyl group. The resulting active ester is susceptible to nucleophilic attack by primary amines, allowing for the formation of stable amide bonds.

This activation of the carboxyl group opens up a plethora of possibilities for modifying the probe. For instance, it can be reacted with a bifunctional linker molecule that possesses an amine at one end and another reactive group (e.g., a thiol, an alkyne, or an azide (B81097) for click chemistry) at the other. This would result in a dansyl-norvaline probe equipped with a specific reactive handle for subsequent conjugation reactions.

| Modification Strategy | Reagents | Resulting Functional Group | Purpose |

| Active Ester Formation | DCC/NHS or EDC/NHS | N-hydroxysuccinimide ester | Enables efficient coupling to primary amines. |

| Amide Bond Formation | Amine-containing linker | Amide | Attaches a linker for further conjugation. |

| Click Chemistry Handle | Azide or alkyne linker | Azide or alkyne | Allows for highly specific and efficient "click" reactions. |

Development of Conjugates and Bioconjugates of this compound for Specific Target Probing

The true power of this compound as a research tool lies in its ability to be conjugated to biomolecules, thereby creating highly specific fluorescent probes. These bioconjugates can be used to study a wide range of biological processes, from protein folding and dynamics to enzyme activity and cellular imaging.

Peptide Conjugates: The activated form of Dansyl-DL-norvaline can be readily incorporated into peptides during solid-phase peptide synthesis (SPPS) or through solution-phase coupling. By attaching the dansyl-norvaline moiety to a peptide with a known binding affinity for a specific protein or receptor, researchers can create a targeted fluorescent probe. For example, a dansyl-norvaline-containing peptide could be designed to bind to the active site of an enzyme, allowing for the study of enzyme kinetics and inhibition through changes in the fluorescence of the dansyl group upon binding. Dansylated peptides have been successfully used as fluorescent probes for detecting metal ions and for live-cell imaging nih.gov. For instance, a tetrapeptide containing a dansyl group was developed as a "turn-on" fluorescent probe for the detection of Cd²⁺ ions nih.gov.

Protein Conjugates: Dansyl-DL-norvaline can also be conjugated to larger proteins. The most common targets for conjugation on a protein surface are the side chains of lysine (B10760008) residues, which contain a primary amine. The activated carboxyl group of dansyl-norvaline can react with these lysine residues to form stable amide bonds. This approach has been used to label proteins to study their structure and dynamics mdpi.comnih.gov. The fluorescence of the attached dansyl group is sensitive to its local environment, providing information about conformational changes in the protein. Dansyl-l-norvaline has been specifically shown to bind to drug site 2 of human serum albumin, highlighting its utility as a site-specific probe semanticscholar.orgnih.gov.

Other Bioconjugates: Beyond peptides and proteins, Dansyl-DL-norvaline can be conjugated to other biomolecules such as nucleic acids or lipids, provided they have a suitable functional group for coupling. For example, an amino-modified oligonucleotide could be reacted with the activated dansyl-norvaline to create a fluorescently labeled DNA or RNA probe for use in hybridization assays. Similarly, conjugation to lipids could be used to study membrane dynamics and lipid-protein interactions. A dansyl-triarginine peptide has been developed as a turn-on fluorescent probe for imaging gangliosides in liposome (B1194612) membranes nih.gov.

The versatility in the synthesis, functionalization, and conjugation of this compound makes it a valuable tool in the development of tailored research probes. The ability to attach this environmentally sensitive fluorophore to a wide range of biomolecules opens up exciting avenues for investigating complex biological systems with high specificity and sensitivity.

Advanced Analytical Methodologies Utilizing Dansyl Dl Norvaline Piperidinium

Chromatographic Separation and Detection of Dansyl-DL-norvaline Piperidinium (B107235) and its Bioconjugates

The chromatographic analysis of Dansyl-DL-norvaline piperidinium and its derivatives is fundamental to its application. The dansyl moiety provides a chromophore and a fluorophore, enabling highly sensitive detection following separation.

High-Performance Liquid Chromatography (HPLC) Methods for Dansyl Amino Acid Analysis

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the cornerstone for the analysis of dansylated amino acids. bsu.eduresearchgate.net Pre-column derivatization with dansyl chloride is a widely used technique to enhance the detection of amino acids, including norvaline, even at femtomole levels. bsu.edu This process involves the reaction of dansyl chloride with the primary or secondary amino groups of the amino acids in an alkaline environment (pH 9.5-10), often at elevated temperatures. researchgate.net

The separation of these derivatives is typically achieved on C8 or C18 columns. researchgate.net The use of gradient elution, often involving a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, allows for the effective separation of various dansyl amino acids from each other and from reaction by-products. bsu.eduresearchgate.net Detection is highly sensitive due to the fluorescent nature of the dansyl group, with typical excitation and emission wavelengths around 324 nm and 559 nm, respectively. researchgate.net This allows for the automation of the separation and quantification of the derivatives, a significant improvement over older, time-consuming thin-layer chromatography methods. nih.gov

Table 1: Typical Parameters for HPLC Analysis of Dansyl Amino Acids

| Parameter | Typical Setting | Source |

| Column | Reversed-phase C18 or C8 | researchgate.net |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer) | researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol | bsu.eduresearchgate.net |

| Elution Mode | Gradient Elution | researchgate.net |

| Detection | Fluorescence (Ex: ~324-328 nm, Em: ~530-559 nm) or UV (~214 nm) | researchgate.net |

| Derivatization pH | 9.5 - 10.0 | researchgate.net |

Enhanced Detection Sensitivity in LC-MS Analysis through Dansyl Labeling

The integration of liquid chromatography with mass spectrometry (LC-MS) has become a pivotal technique in metabolomics and proteomics. Dansyl labeling, including the formation of Dansyl-DL-norvaline, significantly enhances the performance of LC-MS analysis. The primary benefit of dansylation is a dramatic increase in detection sensitivity, often by a factor of 10 to 1000-fold. nih.gov This enhancement is attributed to the dansyl group's ability to improve the ionization efficiency of the analyte in the mass spectrometer's ion source and to increase the signal-to-noise ratio. espci.frmdpi.com

This strategy has been successfully applied to the untargeted characterization of short peptides in protein hydrolysates and the analysis of amine- and phenol-containing metabolites in tissues. nih.govnih.gov In studies of protein carbonylation, a marker for oxidative stress, dansyl labeling coupled with bidimensional mass spectrometry led to a significant increase in the signal-to-noise ratio and analytical sensitivity. nih.gov The specific fragmentation pathways of the dansyl group can be exploited in tandem MS (MS/MS) experiments to selectively detect and identify the labeled molecules with high confidence. nih.govnih.gov

Micellar Electrokinetic Chromatography (MEKC) for Chiral Separation of Dansyl Amino Acids

Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis, is a powerful technique for the chiral separation of enantiomers, such as the D- and L-forms of dansylated amino acids. nih.govresearchgate.net The separation mechanism in MEKC relies on the differential partitioning of analytes between an aqueous buffer and pseudo-stationary phase micelles, typically formed from a surfactant like sodium dodecyl sulfate (B86663) (SDS). nih.gov

To achieve chiral recognition, a chiral selector is added to the system. Common approaches include:

Cyclodextrins: Derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can be added to the buffer. nih.gov Chiral analytes form transient inclusion complexes with the cyclodextrin (B1172386) cavity, and differences in the stability of these diastereomeric complexes for each enantiomer lead to their separation. researchgate.net

Chiral Ligand-Exchange: This method involves the formation of diastereomeric ternary complexes. For instance, enantiomers of dansylated DL-amino acids have been resolved using copper (II) ions and a chiral ligand (e.g., N-n-dodecyl-L-proline) incorporated into the micelles. nih.gov The differential formation and stability of these complexes for the D- and L-amino acid derivatives enable their separation.

Molecular dynamics simulations have been used to investigate the molecular interactions governing this chiral recognition, confirming that differences in binding free energy between the enantiomers and the chiral micellar system are responsible for the separation observed in MEKC experiments. tdl.org

Integration of this compound Probes with Mass Spectrometry Techniques

The utility of this compound extends into advanced mass spectrometry applications, where it serves as a probe for studying the structure and dynamics of complex biomolecules.

Native Mass Spectrometry for Investigating Dansyl-Labeled Protein Complexes

Native mass spectrometry is a technique that analyzes proteins and protein complexes in their non-denatured, folded states, preserving non-covalent interactions. Dansyl labeling is emerging as a valuable tool in this field. mdpi.com Due to its small size and the mild reaction conditions required, dansyl chloride can be used as a covalent probe to study protein structure and dynamics under native conditions without significantly perturbing the protein's fold or stability. mdpi.com

In this approach, the labeling of solvent-accessible lysine (B10760008) residues on a protein's surface can be quantified using native MS. mdpi.com By comparing the labeling patterns of a protein in its free state versus in a complex, it is possible to identify protein-protein interaction interfaces, as the lysine residues at the interface would be protected from labeling. mdpi.com Similarly, changes in labeling patterns can indicate ligand-induced conformational changes. The analysis of model proteins like myoglobin (B1173299) and alcohol dehydrogenase by native MS has demonstrated that multiple dansyl labels can be incorporated, and the resulting populations of labeled proteins can be clearly resolved and quantified. mdpi.comyoutube.com

Ion Mobility Mass Spectrometry for Conformational Analysis of Dansyl-Derivatized Biomolecules

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge—collectively known as their rotationally averaged collision cross-section (CCS). nih.govnih.gov This added dimension of separation is particularly useful for distinguishing between isomers and different conformational states of a biomolecule. youtube.com

Computational and Theoretical Studies on Dansyl Dl Norvaline Piperidinium Interactions

Molecular Dynamics Simulations for Understanding Dansyl-DL-norvaline Piperidinium (B107235) Binding Mechanisms

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of Dansyl-DL-norvaline piperidinium, MD simulations could provide a dynamic view of its interaction with biological targets, such as proteins.

Simulation of Ligand-Protein Recognition and Stability of Complexes

The process of ligand-protein recognition is fundamental to many biological processes. MD simulations can model how this compound approaches and binds to a protein's active site. These simulations track the trajectories of atoms over time, governed by the principles of classical mechanics. By analyzing these trajectories, researchers can understand the conformational changes that occur in both the ligand and the protein upon binding.

The stability of the resulting complex is a critical factor in determining the potential efficacy of a compound. MD simulations can assess this stability by observing the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. A stable complex would maintain its bound conformation with minimal fluctuations.

While no specific molecular dynamics simulation studies have been published for this compound, research on analogous compounds like Dansyl-Norleucine has demonstrated the utility of this approach. For instance, studies on Dansyl-Norleucine have investigated its chiral separation mechanisms when interacting with a molecular micelle, providing insights into the specific molecular interactions that govern chiral recognition nih.govtdl.org. These studies often analyze hydrogen bonding to rationalize why one enantiomer may bind more strongly than another nih.gov.

Prediction of Binding Free Energies for this compound and its Analogs

A key outcome of MD simulations is the ability to calculate the binding free energy, which quantifies the strength of the interaction between a ligand and its target. A more negative binding free energy indicates a stronger and more stable interaction. Various computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to estimate binding free energies from MD simulation trajectories.

Predicting the binding free energy of this compound would be crucial for assessing its potential as a ligand for a specific biological target. Furthermore, by comparing the calculated binding free energies of its analogs, researchers could identify which structural modifications enhance or diminish binding affinity.

Although no binding free energy data is available specifically for this compound, studies on similar Dansyl amino acids provide examples of such calculations. For instance, the binding free energies for the L- and D-enantiomers of Dansyl-Norleucine and other Dansyl amino acids have been computationally determined to be in agreement with experimental findings nih.govtdl.org.

Table 1: Illustrative Data Table for Predicted Binding Free Energies of Dansyl Amino Acid Analogs

| Compound | Enantiomer | Predicted Binding Free Energy (kJ/mol) |

| Dansyl-Norleucine | L | -22.1763 tdl.org |

| Dansyl-Norleucine | D | -15.9457 tdl.org |

| Dansyl-Leucine | L | -21.8938 tdl.org |

| Dansyl-Leucine | D | -14.5811 tdl.org |

| Dansyl-Tryptophan | L | -21.3329 tdl.org |

| Dansyl-Tryptophan | D | -13.6408 tdl.org |

| Dansyl-Phenylalanine | L | -13.3349 tdl.org |

| Dansyl-Phenylalanine | D | -12.0959 tdl.org |

Note: This table is provided for illustrative purposes to demonstrate the type of data that can be generated from such studies. The data pertains to analogs of this compound.

Quantum Chemical Calculations for Elucidating Spectroscopic Properties of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure and properties of molecules. These methods are particularly useful for understanding the spectroscopic characteristics of a compound like this compound.

By solving the Schrödinger equation for the molecule, quantum chemical calculations can predict various properties, including its absorption and emission spectra. The dansyl group is a well-known fluorophore, and its spectroscopic properties are sensitive to the local environment. Quantum chemical calculations could elucidate how the norvaline and piperidinium moieties influence the electronic transitions within the dansyl chromophore. This information is valuable for interpreting experimental spectroscopic data and for designing fluorescent probes with specific properties.

Currently, there are no published quantum chemical calculation studies specifically focused on the spectroscopic properties of this compound.

Docking Studies to Predict Binding Poses of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to predict its binding pose within the active site of a target protein.

The process involves placing the ligand (this compound) in various orientations and conformations within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. The pose with the best score is then considered the most likely binding mode.

The results of docking studies can provide valuable initial hypotheses about the binding mechanism of this compound, highlighting key amino acid residues that may be involved in the interaction. These predictions can then guide further experimental studies, such as site-directed mutagenesis, to validate the proposed binding mode.

As of now, there are no specific docking studies available in the scientific literature for this compound.

Q & A

Q. What integrative strategies combine high-throughput screening (HTS) with machine learning (ML) to identify novel applications of this compound?

- Answer : Train ML models on HTS data (e.g., binding affinities, solubility profiles) to predict bioactivity. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance. Validate top candidates via in vitro assays, prioritizing compounds with Pareto-optimal properties (e.g., potency vs. toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.